molecular formula C13H19BrN2OSi B13980231 3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole

3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole

Katalognummer: B13980231
Molekulargewicht: 327.29 g/mol
InChI-Schlüssel: BDXWQGYPJDGLTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole: is a synthetic organic compound that belongs to the class of indazoles. Indazoles are bicyclic compounds containing a pyrazole ring fused to a benzene ring. This specific compound is characterized by the presence of a bromine atom at the third position and a (2-(trimethylsilyl)ethoxy)methyl group at the first position of the indazole ring. The trimethylsilyl group is often used in organic synthesis to protect hydroxyl groups and enhance the solubility of compounds in organic solvents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole typically involves the following steps:

    Bromination of Indazole: The starting material, indazole, is brominated at the third position using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile.

    Protection of Hydroxyl Group: The hydroxyl group of the intermediate product is protected by reacting it with trimethylsilyl chloride in the presence of a base such as triethylamine. This step results in the formation of the (2-(trimethylsilyl)ethoxy)methyl group.

Industrial Production Methods:

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions:

    Substitution Reactions: The bromine atom at the third position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted indazoles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The trimethylsilyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines can be used in the presence of a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products:

    Substituted Indazoles: Depending on the nucleophile used, various substituted indazoles can be obtained.

    Hydroxyl Derivative: Hydrolysis of the trimethylsilyl group yields the corresponding hydroxyl derivative.

Wissenschaftliche Forschungsanwendungen

Chemistry:

    Synthetic Intermediate: The compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Protecting Group: The trimethylsilyl group serves as a protecting group for hydroxyl functionalities in multi-step organic syntheses.

Biology and Medicine:

    Pharmacological Studies: The compound is investigated for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Drug Development: It serves as a building block in the development of new drug candidates targeting various diseases.

Industry:

    Material Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials.

    Catalysis: It is employed as a ligand or catalyst in various chemical reactions.

Wirkmechanismus

The mechanism of action of 3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole depends on its specific application. In pharmacological studies, the compound may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and the trimethylsilyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved may vary depending on the biological system and the specific target.

Vergleich Mit ähnlichen Verbindungen

  • 3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole
  • 3-Bromo-1-(trimethylsilyl)-1-propyne
  • 3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine

Comparison:

  • Structural Differences: While these compounds share the presence of a bromine atom and a trimethylsilyl group, they differ in their core structures (indazole, pyrazole, propyne, pyrrolo[2,3-b]pyridine).
  • Reactivity: The reactivity of these compounds can vary based on the electronic and steric effects of the core structure and substituents.
  • Applications: Each compound may have unique applications based on its specific chemical properties. For example, 3-Bromo-1-(trimethylsilyl)-1-propyne is used as a propargylating agent, while 3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole is used in pharmacological studies.

Eigenschaften

Molekularformel

C13H19BrN2OSi

Molekulargewicht

327.29 g/mol

IUPAC-Name

2-[(3-bromoindazol-1-yl)methoxy]ethyl-trimethylsilane

InChI

InChI=1S/C13H19BrN2OSi/c1-18(2,3)9-8-17-10-16-12-7-5-4-6-11(12)13(14)15-16/h4-7H,8-10H2,1-3H3

InChI-Schlüssel

BDXWQGYPJDGLTL-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C)CCOCN1C2=CC=CC=C2C(=N1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.